Bienvenue dans la boutique en ligne BenchChem!

PI003

Cervical Cancer PIM Kinase Inhibition Anti-Proliferative Activity

PI003 is a chemically distinct pan-PIM inhibitor that cannot be generically substituted with SGI-1776 or HJ-PI01 without risking experimental inconsistency. Its unique phenoxazine-derived scaffold—computationally optimized from an FDA-approved drug—delivers validated anti-proliferative and pro-apoptotic activity in HeLa and C4-I cervical cancer cells (IC50 3.23–5.38 μM) with confirmed in vivo tumor suppression. This compound is the definitive reference tool for SAR studies against progenitor P9, for pan-PIM vs. selective Pim-2 comparator studies, and for scaffold-hopping investigations prioritizing drug-like properties. Choose PI003 when experimental reproducibility and scaffold-specific outcomes are non-negotiable.

Molecular Formula C16H15NO5
Molecular Weight 301.3
Cat. No. B1193371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePI003
SynonymsPI-003;  PI003;  PI 003
Molecular FormulaC16H15NO5
Molecular Weight301.3
Structural Identifiers
SMILESO=C(O)CCCN1C2=C(C=CC(O)=C2)OC3=CC=C(O)C=C13
InChIInChI=1S/C16H15NO5/c18-10-3-5-14-12(8-10)17(7-1-2-16(20)21)13-9-11(19)4-6-15(13)22-14/h3-6,8-9,18-19H,1-2,7H2,(H,20,21)
InChIKeyVTYIUZIINCLKDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PI003 for Research Procurement: Baseline Overview of a Phenoxazine-Based Pan-PIM Inhibitor


PI003 is a synthetic small-molecule pan-PIM inhibitor with the IUPAC name 4-(2,8-dihydroxy-10H-phenoxazin-10-yl)butanoic acid (molecular formula C16H15NO5, MW 301.3) [1]. It was computationally derived from an FDA-approved drug scaffold and targets the serine/threonine kinases PIM1, PIM2, and PIM3, which are constitutively active oncoproteins implicated in tumor cell survival and proliferation [1]. PI003 has demonstrated anti-proliferative and pro-apoptotic activity in cervical cancer models in vitro and in vivo [1].

Why Generic Substitution Fails: Differential Properties of PI003 That Preclude Simple Interchange


PI003 cannot be generically substituted with other pan-PIM inhibitors without risking experimental inconsistency. Its unique phenoxazine-derived scaffold, computational derivation from an FDA-approved drug, and distinct isoform inhibition profile differentiate it from other tool compounds like SGI-1776 (imidazopyridazine-based) or HJ-PI01 (Pim-2-selective) [1]. Direct comparative data show PI003 is significantly less potent than HJ-PI01 in certain breast cancer models but more potent than its own progenitor P9 in cervical cancer cells [2][3]. This context-dependent efficacy and unique chemical identity render generic substitution scientifically invalid for research requiring reproducible, compound-specific outcomes.

Product-Specific Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparisons for PI003


Direct Head-to-Head Comparison: PI003 vs. P9 in Cervical Cancer Cell Lines

In the same study, PI003 demonstrated superior anti-proliferative potency compared to its progenitor compound P9, from which it was derived [1].

Cervical Cancer PIM Kinase Inhibition Anti-Proliferative Activity

Cross-Study Comparison: PI003 vs. HJ-PI01 in Breast Cancer Cell Models

A cross-study comparison reveals that PI003 is significantly less potent than the Pim-2-selective inhibitor HJ-PI01 in MDA-MB-231 breast cancer cells [1][2].

Breast Cancer PIM Kinase Inhibition Comparative Pharmacology

Class-Level Inference: PI003 Exhibits Distinct Isoform Potency Profile vs. Clinical Candidate SGI-1776

As a class, pan-PIM inhibitors vary in their isoform selectivity profiles. While quantitative biochemical IC50 values for PI003 against each PIM isoform are not reported, its cellular mechanism is described as Pim-1-dependent, with partial dependence on Pim-2 and Pim-3 [1]. This contrasts sharply with SGI-1776, which has reported IC50 values of 7 nM, 363 nM, and 69 nM for Pim-1, Pim-2, and Pim-3, respectively .

Kinase Selectivity PIM Inhibitor Profiling Tool Compound Selection

Supporting Evidence: PI003 Demonstrates In Vivo Anti-Tumor Activity in a Cervical Cancer Xenograft Model

PI003 has been shown to possess anti-tumor activity in an in vivo mouse xenograft model, confirming its efficacy extends beyond in vitro systems [1].

In Vivo Pharmacology Xenograft Model Cervical Cancer

Optimal Research and Industrial Application Scenarios for PI003 Based on Comparative Evidence


Scenario 1: Cervical Cancer Research Requiring a Pan-PIM Inhibitor with Established In Vitro/In Vivo Activity

PI003 is specifically validated in cervical cancer models (HeLa and C4-I cells) with clear IC50 values (3.23-5.38 μM) and in vivo anti-tumor activity, making it a suitable tool for studies in this cancer type [1]. Its derivation from an FDA-approved drug scaffold also makes it relevant for drug repurposing or scaffold-hopping investigations [1].

Scenario 2: Comparative Studies Between Pan-PIM and Isoform-Selective Inhibitors

PI003 serves as an essential reference compound when investigating the differential effects of pan-PIM inhibition versus selective Pim-2 inhibition. Its use as a comparator in studies of HJ-PI01 provides a well-documented baseline for pan-PIM activity in breast cancer models [2].

Scenario 3: Structure-Activity Relationship (SAR) Studies of Phenoxazine-Derived PIM Inhibitors

The direct head-to-head comparison between PI003 and its progenitor P9 offers a unique opportunity for SAR studies [1]. Researchers can utilize PI003 to investigate how the specific structural modifications that distinguish it from P9 contribute to enhanced anti-proliferative activity.

Scenario 4: Preclinical Development Studies with a Focus on Druggability

PI003 is noted for its improved druggability compared to other pan-PIM inhibitors due to its derivation from an FDA-approved drug scaffold [3]. This makes it a valuable candidate for studies where optimizing drug-like properties is a priority over maximal in vitro potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for PI003

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.